molecular formula C18H19N5O3 B12167842 N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide

Cat. No.: B12167842
M. Wt: 353.4 g/mol
InChI Key: GCBKDIAQHVTWAH-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a hydroxyphenyl group, a tetrazolyl group, and a phenoxyacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with ethylamine under basic conditions to form N-(4-hydroxyphenyl)ethylamine.

    Tetrazole Formation: The tetrazole ring is introduced by reacting 4-bromo-2-methylbenzonitrile with sodium azide in the presence of a copper catalyst to yield 4-(2-methyl-2H-tetrazol-5-yl)phenol.

    Coupling Reaction: The final step involves coupling the hydroxyphenyl intermediate with the tetrazole derivative using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The tetrazole ring may enhance binding affinity and specificity, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide: Unique due to its combination of hydroxyphenyl and tetrazole groups.

    N-(4-hydroxyphenyl)ethylamine: Lacks the tetrazole group, resulting in different reactivity and applications.

    4-(2-methyl-2H-tetrazol-5-yl)phenol: Lacks the phenoxyacetamide moiety, affecting its chemical properties.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C18H19N5O3/c1-23-21-18(20-22-23)14-4-8-16(9-5-14)26-12-17(25)19-11-10-13-2-6-15(24)7-3-13/h2-9,24H,10-12H2,1H3,(H,19,25)

InChI Key

GCBKDIAQHVTWAH-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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